[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine
Description
Properties
Molecular Formula |
C5H6F3N3O |
|---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
[5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C5H6F3N3O/c6-5(7,8)1-4-10-3(2-9)11-12-4/h1-2,9H2 |
InChI Key |
WCVRGURSGXXFRL-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=NO1)CN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Steps:
-
Formation of Amidoxime Intermediate :
-
Condensation with Trifluoroethyl Acyl Chloride :
-
Treat the amidoxime with trifluoroethyl acyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine).
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Cyclization occurs via nucleophilic attack, forming the 1,2,4-oxadiazole ring.
-
-
Purification :
-
Isolate the product via recrystallization (ethanol/water) or column chromatography.
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Key Data:
| Parameter | Value/Condition | Source Reference |
|---|---|---|
| Reaction Temperature | 0–25°C (step 1), 80–110°C (step 2) | |
| Yield | 60–75% | |
| Characterization | IR: 1650 cm⁻¹ (C=N), NMR: δ 3.1–3.3 ppm (CH₂) |
Advantages : High regioselectivity for 1,2,4-oxadiazoles; compatibility with acid-sensitive groups.
Limitations : Requires anhydrous conditions; trifluoroethyl acyl chloride is moisture-sensitive.
Hydrazide-Mediated Cyclization with Trifluoroethyl Reagents
This method adapts protocols for 1,3,4-oxadiazoles (e.g.,) to target the 1,2,4-oxadiazole scaffold by modifying the cyclization agent.
Reaction Steps:
-
Synthesis of Hydrazide Intermediate :
-
React methyl 3,3,3-trifluoropropionate with hydrazine hydrate to form 3,3,3-trifluoropropionyl hydrazide .
-
-
Cyclization with Cyanomethylamine Derivative :
-
Combine the hydrazide with a cyanomethylamine derivative (e.g., chloroacetonitrile) in the presence of phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl).
-
Example:
-
-
Workup :
Key Data:
| Parameter | Value/Condition | Source Reference |
|---|---|---|
| Cyclization Agent | POCl₃ (2–3 eq.) | |
| Reaction Time | 8–12 hours | |
| Yield | 55–68% |
Advantages : Scalable; POCl₃ efficiently drives cyclization.
Limitations : Harsh acidic conditions may degrade sensitive functional groups.
Radical Trifluoroethylation of Preformed Oxadiazoles
Drawing from radical chemistry approaches (), this method introduces the trifluoroethyl group post-cyclization.
Reaction Steps:
-
Synthesis of 3-Aminomethyl-1,2,4-oxadiazole :
-
Prepare the oxadiazole core via amidoxime cyclization (Method 1).
-
-
Radical Trifluoroethylation :
-
Use a trifluoroethyl radical source (e.g., Togni reagent II) under photoredox catalysis (e.g., Ir(ppy)₃).
-
Example:
-
-
Purification :
-
Isolate via flash chromatography.
-
Key Data:
Comparison of Synthetic Routes
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Amidoxime Cyclization | 60–75% | High selectivity; mild conditions | Moisture-sensitive reagents |
| Hydrazide Cyclization | 55–68% | Scalability; robust protocols | Harsh acidic conditions |
| Radical Functionalization | 40–50% | Late-stage modification flexibility | Low yield; costly catalysts |
Challenges and Optimization Strategies
-
Regioselectivity : Ensuring 1,2,4-oxadiazole formation over 1,3,4-isomers requires precise stoichiometry and catalysts (e.g., TsCl over POCl₃).
-
Trifluoroethyl Group Stability : Radical methods () may degrade the CF₃CH₂ moiety; low-temperature conditions (≤0°C) improve stability.
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Aminomethyl Protection : Use Boc or Fmoc groups during cyclization to prevent side reactions, followed by deprotection (TFA/piperidine) .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
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Reduction: : Reduction reactions can target the oxadiazole ring or the trifluoroethyl group, potentially leading to ring-opening or defluorination.
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Substitution: : The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of oxadiazole N-oxides or imines.
Reduction: Reduced oxadiazole derivatives or defluorinated products.
Substitution: Substituted oxadiazole derivatives with various functional groups replacing the trifluoroethyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine as an anticancer agent. A series of oxadiazole derivatives were synthesized and screened for their cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Assays : Compounds derived from oxadiazoles showed significant efficacy against glioblastoma cell lines such as LN229. The results indicated that certain derivatives led to increased apoptosis in cancer cells by damaging DNA .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 5b | LN229 | Significant |
| 5d | LN229 | Significant |
| 6h | OVCAR-8 | 85.26 |
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for its antibacterial effects. Studies demonstrated that derivatives exhibited significant activity against multidrug-resistant bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) values were notably lower than those of conventional antibiotics .
Drug Design and Development
The unique trifluoroethyl group in the compound enhances its lipophilicity and may improve membrane permeability, making it a candidate for drug design. The oxadiazole moiety is known for its biological activity, serving as a scaffold for the development of new therapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the SAR of [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine is crucial for optimizing its efficacy:
- Modification of Substituents : Altering the substituents on the oxadiazole ring can lead to variations in biological activity. For example, introducing different aryl groups has shown to enhance anticancer properties significantly .
Case Studies
- Case Study on Anticancer Efficacy : A study involving the synthesis of various oxadiazole derivatives demonstrated that certain compounds significantly inhibited cell growth in glioblastoma models. The most promising candidates were subjected to further testing for their mechanisms of action.
- Case Study on Antibacterial Activity : Research focused on evaluating the antibacterial properties revealed that derivatives of [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine displayed potent activity against resistant strains of bacteria. This suggests potential applications in treating infections caused by antibiotic-resistant pathogens.
Mechanism of Action
The mechanism of action of [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance binding affinity to enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These features contribute to the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Fluorinated Derivatives
- The molecular weight decreases (~220–230 g/mol vs.
- 4-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)aniline ():
The difluoromethyl group offers moderate electron withdrawal compared to trifluoroethyl, balancing lipophilicity (LogP) and solubility. This compound’s aniline group may enhance hydrogen-bonding interactions in protein binding .
Chlorinated and Brominated Analogues
- [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 883548-05-8, ): Chlorine’s inductive effect is less pronounced than fluorine, leading to reduced electrophilicity. The chloroaryl group increases molecular weight (vs. trifluoroethyl) and may improve thermal stability .
- The hydrochloride salt form enhances aqueous solubility, a critical factor in drug formulation .
Trifluoroethyl-Containing Analogues
- 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide ():
This compound combines trifluoroethyl and chloromethyl groups, demonstrating synergistic electron-withdrawing effects. The benzamide moiety introduces additional hydrogen-bonding capacity, which could enhance target selectivity .
Amine-Modified Derivatives
- [5-[1-(1,3-Benzodioxol-5-ylmethyl)indazol-3-yl]-1,2,4-oxadiazol-3-yl]methanamine (): The benzodioxolylmethyl group enhances lipophilicity (higher LogP), favoring blood-brain barrier penetration. NMR data (δH 8.89 ppm for NH2) indicates strong hydrogen-bond donor capacity, critical for receptor binding .
- (2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride (): The methoxyphenoxy group introduces polarity, while the methylamine hydrochloride salt improves solubility.
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Implications
- Trifluoroethyl vs.
- Salt Forms : Hydrochloride salts (e.g., ) improve solubility, a critical factor for in vivo efficacy.
- Structural Flexibility : Modifications to the amine group (e.g., benzamide in ) can fine-tune target selectivity without compromising the oxadiazole core’s rigidity.
Further research is needed to explore the target compound’s specific biological targets and optimize substituent combinations for enhanced pharmacokinetic profiles.
Biological Activity
[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, synthesis methods, and applications in various fields, including medicinal chemistry and agriculture.
- Molecular Formula : CHFNO
- Molecular Weight : 179.13 g/mol
- CAS Number : 1385696-75-2
Biological Activity Overview
The biological activity of [5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine has been explored in various studies. Key findings include:
- Antimicrobial Activity : The compound has demonstrated promising antimicrobial properties against several bacterial strains. For instance, derivatives of oxadiazoles have been reported to inhibit the growth of Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens in healthcare settings .
- Antimalarial Potential : The compound's structural analogs have shown activity against Plasmodium falciparum, with some derivatives exhibiting IC values below 0.03 μM against recombinant dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development .
- Cytotoxicity : Studies indicate that certain oxadiazole derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds related to oxadiazoles have shown IC values ranging from 0.29 to 0.90 μM against various tumor cell lines .
Structure-Activity Relationship (SAR)
The biological activity of [5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine can be influenced by modifications in its structure. Notable observations include:
- The introduction of trifluoromethyl groups enhances lipophilicity and may improve membrane permeability.
- Variations in the amine substituents can significantly affect the potency and selectivity of the compound against specific targets.
Case Studies
Several case studies highlight the efficacy of compounds related to [5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine:
- Antimalarial Screening : A study evaluated a series of oxadiazole derivatives for their antimalarial activity and identified lead compounds with favorable pharmacokinetic profiles and low toxicity to human cells .
- Antibacterial Evaluations : Research involving the synthesis of new oxadiazole derivatives has shown that modifications can lead to enhanced antibacterial activity against resistant strains of bacteria .
Table of Biological Activities
Q & A
Q. How does the trifluoroethyl group influence the compound’s pharmacokinetics compared to non-fluorinated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
